molecular formula C21H28ClN3O4 B12712225 Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- CAS No. 97167-72-1

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)-

Cat. No.: B12712225
CAS No.: 97167-72-1
M. Wt: 421.9 g/mol
InChI Key: ZLXQVZBSPFRFRU-CVDVRWGVSA-N
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Description

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzodioxole moiety, and a pyrrolidine group. The presence of these functional groups contributes to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodioxole group, and the attachment of the pyrrolidine moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Group: This step often involves the use of benzodioxole derivatives and coupling reactions.

    Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions using pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety.

    Pyrrolidine derivatives: Compounds with the pyrrolidine group.

Uniqueness

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-((2-oxo-2-(1-pyrrolidinyl)ethyl)amino)-, monohydrochloride, (E)- is a complex structure that integrates a piperidine ring with various functional groups that may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3C_{15}H_{17}N_{O_3}, with a molecular weight of approximately 259.305 g/mol. The structural configuration includes a piperidine ring substituted at one position with a propenyl group that is further modified by a 1,3-benzodioxole moiety. This unique combination suggests potential interactions with biological targets.

Antiviral Properties

Research indicates that piperidine derivatives exhibit antiviral activities. For instance, studies on related compounds have shown efficacy against viruses such as influenza and coronaviruses. Specifically, certain piperidine analogs demonstrated micromolar activity against human coronavirus 229E and influenza A/H1N1 viruses. The mechanism of action often involves inhibition of viral replication processes or interference with viral enzyme activities .

Anticancer Potential

Piperidine compounds have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of piperidine derivatives on various cancer cell lines, suggesting that modifications to the piperidine structure can enhance cytotoxicity. The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Analgesic Effects

Some piperidine derivatives have been evaluated for their analgesic properties. In animal models, certain compounds exhibited both centrally and peripherally acting analgesic effects, indicating their potential use in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. The following table summarizes key findings related to modifications in the piperidine structure and their impact on biological activity:

Modification TypeEffect on ActivityReference
N-benzyl substitutionIncreased antiviral activity against HCoV-229E
Propenyl group positionVariations affect cytotoxicity in cancer cells
Aromatic substitutionsInfluence on analgesic potency

Case Study 1: Antiviral Activity

In a study evaluating various piperidine analogs against HCoV-229E, modifications at the N-benzyl position significantly impacted antiviral efficacy. Compounds with specific substitutions showed up to a two-fold increase in activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Screening

A series of synthesized piperidine derivatives were screened for anticancer activity using human lung carcinoma cell lines. Results indicated that compounds with additional functional groups on the benzodioxole moiety exhibited enhanced cytotoxicity, suggesting that structural diversification could lead to more potent anticancer agents .

Properties

CAS No.

97167-72-1

Molecular Formula

C21H28ClN3O4

Molecular Weight

421.9 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]piperidin-1-yl]prop-2-en-1-one;hydrochloride

InChI

InChI=1S/C21H27N3O4.ClH/c25-20(6-4-16-3-5-18-19(13-16)28-15-27-18)24-11-7-17(8-12-24)22-14-21(26)23-9-1-2-10-23;/h3-6,13,17,22H,1-2,7-12,14-15H2;1H/b6-4+;

InChI Key

ZLXQVZBSPFRFRU-CVDVRWGVSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CNC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CCN(C1)C(=O)CNC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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